Garcinol -

Garcinol

Catalog Number: EVT-8376561
CAS Number:
Molecular Formula: C38H50O6
Molecular Weight: 602.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Garcinol is predominantly sourced from the fruit rind of Garcinia indica, which is native to India and other tropical regions. The extraction process typically involves solvent extraction techniques to isolate the compound from the plant material. Additionally, Garcinol can also be synthesized in laboratories through various chemical methods, enhancing its availability for research and therapeutic applications.

Classification

Garcinol belongs to the class of compounds known as polyphenols, specifically categorized under polyisoprenylated acylphloroglucinols. These compounds are characterized by their complex structures and multiple phenolic groups, contributing to their biological activity.

Synthesis Analysis

Methods

The synthesis of Garcinol can be achieved through both natural extraction and total synthesis in the laboratory. The natural extraction involves using organic solvents like hexane or ethyl acetate to isolate Garcinol from Garcinia indica's fruit rind. In contrast, total synthesis often employs multi-step organic reactions.

Technical Details:

Molecular Structure Analysis

Structure

Garcinol has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C21H24O4C_{21}H_{24}O_4, indicating the presence of carbon, hydrogen, and oxygen atoms.

Data

  • Molecular Weight: 344.42 g/mol
  • Melting Point: Approximately 90-92 °C
  • Structural Features: The structure includes a benzophenone core with multiple isoprenyl units contributing to its unique properties.
Chemical Reactions Analysis

Reactions

Garcinol participates in various chemical reactions that enhance its biological activity. It can undergo oxidation-reduction reactions, which are critical in its role as an antioxidant.

Technical Details:

  1. Reduction Reactions: Garcinol can reduce metal ions (e.g., silver ions) to form nanoparticles, showcasing its potential in nanotechnology applications .
  2. Cyclization Reactions: Under acidic conditions, Garcinol can cyclize to form isogarcinol, a related compound with distinct biological properties .
Mechanism of Action

Process

Garcinol exhibits its biological effects through several mechanisms:

  1. Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating antioxidant enzyme activities.
  2. Anti-inflammatory Effects: Garcinol inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
  3. Anticancer Mechanisms: It interferes with cancer cell signaling pathways, particularly by inhibiting histone acetyltransferases and modulating the STAT3 signaling pathway .

Data

Studies indicate that Garcinol can significantly reduce cancer cell proliferation in vitro and in vivo models by inducing apoptosis and inhibiting tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish-brown solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Garcinol is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Exhibits reactivity typical of phenolic compounds, including oxidation and complexation with metal ions.
Applications

Scientific Uses

Garcinol has been extensively studied for its potential applications in various fields:

  1. Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, Garcinol is being investigated as a potential therapeutic agent for cancer treatment.
  2. Nanotechnology: Its ability to reduce metal ions makes it useful in synthesizing nanoparticles for biomedical applications .
  3. Cosmetics: Due to its antioxidant properties, Garcinol is explored for use in skin care products aimed at reducing oxidative damage.
Molecular Mechanisms of Anticarcinogenic Activity

Apoptosis Induction via Caspase-Dependent Pathways

Garcinol consistently triggers programmed cell death across multiple cancer types through mitochondrial-mediated apoptosis that converges on caspase activation. In endometrial cancer cells (Ishikawa and HEC-1B lines), garcinol treatment (10-20 μM) significantly upregulated cleaved caspase-3 and caspase-9 expression while simultaneously downregulating anti-apoptotic B-cell lymphoma 2 protein levels. This mitochondrial pathway activation was evidenced by cytochrome c release into the cytosol and Bax/B-cell lymphoma 2 dysregulation [3]. Similarly, in oral squamous cell carcinoma (SCC-4, SCC-9, and SCC-25 cells), garcinol induced phosphatidylserine externalization (detected by annexin-V binding) and caspase-3 activation in a dose-dependent manner (5-20 μM) [4].

The compound's ability to modulate pro-apoptotic proteins extends beyond gynecological and oral cancers. Gastrointestinal cancer investigations reveal garcinol activates intrinsic apoptosis via Bcl-2-associated X protein upregulation and B-cell lymphoma extra-large downregulation, decreasing the mitochondrial membrane potential [10]. In hepatocellular carcinoma, garcinol-induced caspase activation coincided with reduced expression of inhibitor of apoptosis proteins, particularly X-linked inhibitor of apoptosis protein and survivin, thereby removing critical blocks on caspase activity [5].

Table 1: Garcinol-Induced Caspase Activation Across Cancer Models

Cancer TypeCell Line/ModelKey Apoptotic MarkersObserved Effects
Endometrial CancerIshikawa, HEC-1B↑ Cleaved caspase-3, caspase-9; ↓ B-cell lymphoma 2Cytochrome c release, DNA fragmentation
Oral Squamous Cell CarcinomaSCC-4, SCC-9, SCC-25↑ Annexin-V binding; ↑ caspase-3 activityPhosphatidylserine externalization, apoptotic bodies
Hepatocellular CarcinomaC3A, HUH-7↓ Survivin, XIAP; ↑ caspase-3 cleavageMitochondrial depolarization, chromatin condensation
GlioblastomaC6 cells↑ Bax/B-cell lymphoma 2 ratio; ↑ caspase-9Nuclear fragmentation, mitochondrial permeability transition
Pancreatic CancerBxPC-3↑ PARP cleavage; ↑ caspase-7Loss of membrane integrity, apoptosis induction

Cell Cycle Arrest Modulation (G1/S and G2/M Checkpoints)

Garcinol disrupts cell cycle progression by modulating key cyclins, cyclin-dependent kinases, and checkpoint regulators, with cell-type-specific checkpoint targeting. In endometrial cancer, garcinol (20 μM) differentially arrested Ishikawa cells at the G1 phase (80% increase) and HEC-1B cells at the G2/M phase (75% increase), concomitant with decreased S-phase populations. This differential arrest corresponded with downregulation of cyclin-dependent kinase 2, cyclin-dependent kinase 4, cyclin D1, and cyclin B1 expression. Simultaneously, garcinol upregulated tumor suppressor protein 53 and cyclin-dependent kinase inhibitor 1A (p21) expression in both cell lines [3].

The compound's cyclin-dependent kinase inhibitory effects extend beyond gynecological cancers. Glioblastoma C6 cells treated with garcinol (30 μM) exhibited G0/G1 arrest through cyclin D1 suppression and p21 induction, substantially reducing the percentage of cells entering S-phase [8]. In lung cancer models, garcinol induced p21 and tumor suppressor protein 53 while downregulating cyclin D, cyclin-dependent kinase 2, and cyclin-dependent kinase 4, effectively blocking G1/S transition [1]. Oral cancer studies further demonstrate that garcinol-mediated G2/M arrest involves decreased expression of cell division cycle 25C and cyclin B1, essential regulators of mitotic entry [4].

Table 2: Cell Cycle Protein Alterations Induced by Garcinol

Cell Cycle Phase TargetedAffected ProteinsDirection of ChangeBiological Consequence
G1/S CheckpointCyclin-dependent kinase 4, Cyclin-dependent kinase 6, Cyclin D1DownregulationHypophosphorylation of retinoblastoma protein, E2F sequestration
p21, p27, p53UpregulationCyclin-dependent kinase inhibition, transcription of inhibitory genes
G2/M TransitionCyclin B1, Cell division cycle 2DownregulationFailure to activate mitosis-promoting factor
Phospho-Cell division cycle 25CDownregulationImpaired cyclin-dependent kinase 1 activation
S Phase ProgressionProliferating cell nuclear antigen, minichromosome maintenance complexDownregulationImpaired DNA replication initiation and elongation

Suppression of Nuclear Factor Kappa-B Signaling

Garcinol exerts potent anti-inflammatory and anticancer effects through comprehensive inhibition of the Nuclear Factor Kappa-B pathway. Molecular docking studies reveal garcinol binds directly to the Rel homology domain of Nuclear Factor Kappa-B p65 subunit at residues Pro275, Trp258, Glu225, and Gly259, preventing its nuclear translocation and DNA binding [8]. In oral squamous cell carcinoma, garcinol (15 μM) significantly reduced Nuclear Factor Kappa-B activation and diminished downstream targets including cyclooxygenase-2 and vascular endothelial growth factor, contributing to its anti-angiogenic effects [4]. Glioblastoma studies demonstrate that garcinol inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing inhibitor of nuclear factor kappa B alpha degradation and subsequent Nuclear Factor Kappa-B liberation [8].

The compound further disrupts Nuclear Factor Kappa-B signaling through epigenetic mechanisms. As a histone acetyltransferase inhibitor, garcinol blocks p300-mediated acetylation of Nuclear Factor Kappa-B p65 subunit at lysine 310, a modification essential for full transcriptional activity. This acetylation blockade impairs recruitment of coactivators and RNA polymerase II to Nuclear Factor Kappa-B-responsive promoters [6]. In gastrointestinal cancers, garcinol-mediated Nuclear Factor Kappa-B suppression correlates with reduced expression of anti-apoptotic genes (B-cell lymphoma 2, B-cell lymphoma extra-large, cellular FLICE-inhibitory protein), pro-angiogenic factors (vascular endothelial growth factor, interleukin 8), and metastasis-promoting enzymes (matrix metallopeptidase 9) [10].

Inhibition of Signal Transducer and Activator of Transcription 3 Phosphorylation and Downstream Oncogenic Targets

Garcinol disrupts oncogenic signaling through potent inhibition of Signal Transducer and Activator of Transcription 3 activation via dual phosphorylation and acetylation blockade. In hepatocellular carcinoma, garcinol (20-50 μM) inhibited both constitutive and interleukin-6-inducible tyrosine 705 phosphorylation of Signal Transducer and Activator of Transcription 3 by suppressing upstream Janus kinase 2 activation [5] [9]. Computational modeling demonstrates garcinol binds the Src homology 2 domain of Signal Transducer and Activator of Transcription 3 (docking energy: -4.45 kcal/mol), interacting with critical residues Ser614, Gly617, Glu638, and Thr641, thereby preventing Signal Transducer and Activator of Transcription 3 dimerization and nuclear translocation [5].

The compound exerts simultaneous inhibition of Signal Transducer and Activator of Transcription 3 acetylation at lysine 685 through p300 inhibition. This dual phosphorylation-acetylation blockade synergistically impairs Signal Transducer and Activator of Transcription 3 DNA binding activity and transcriptional function [5] [9]. Garcinol-mediated Signal Transducer and Activator of Transcription 3 suppression downregulates critical oncogenic targets including:

  • Anti-apoptotic proteins: B-cell lymphoma extra-large, Myeloid cell leukemia 1, Survivin
  • Cell cycle regulators: Cyclin D1, c-Myc
  • Angiogenic factors: Vascular endothelial growth factor
  • Invasion mediators: Matrix metallopeptidase 9, Urokinase-type plasminogen activator [5] [9]

In breast cancer xenograft models, garcinol administration (10 mg/kg) significantly reduced tumor growth with corresponding decreases in phospho-Signal Transducer and Activator of Transcription 3 levels in residual tumor tissue, confirming in vivo pathway inhibition [9]. Pancreatic cancer studies further demonstrate that garcinol sensitizes cells to conventional chemotherapeutics by overcoming Signal Transducer and Activator of Transcription 3-mediated drug resistance [1].

Reactive Oxygen Species-Mediated Cytotoxicity

Garcinol exerts dichotomous effects on cellular redox homeostasis, functioning as an antioxidant in normal cells while inducing pro-oxidant cytotoxicity in malignant cells. In glioblastoma C6 cells, garcinol (30 μM) significantly increased intracellular reactive oxygen species levels, as measured by 2',7'-dichlorodihydrofluorescein diacetate fluorescence, leading to oxidative DNA damage and mitochondrial dysfunction [8]. This reactive oxygen species surge triggered c-Jun N-terminal kinase pathway activation, evidenced by increased phosphorylated c-Jun N-terminal kinase and phosphorylated c-Jun expression, resulting in apoptosis potentiation [3] [8].

The compound's redox activity varies by cellular context and concentration. Garcinol's benzophenone core contains phenolic hydroxyl groups and β-diketone moieties that can undergo redox cycling, generating semiquinone radicals that transfer electrons to molecular oxygen, producing superoxide anion radicals [1]. In diabetic wound models, garcinol demonstrated antioxidant properties by reducing reactive oxygen species and enhancing endogenous antioxidant enzymes [7]. However, in cancer cells with inherently elevated reactive oxygen species and compromised antioxidant systems, garcinol pushes oxidative stress beyond survivable thresholds, causing lipid peroxidation, protein carbonylation, and DNA damage.

Garcinol-induced reactive oxygen species contribute to its multi-pathway anticancer effects through several mechanisms:

  • Oxidative inactivation of phosphatases: Sustained reactive oxygen species inactivate protein tyrosine phosphatases that normally dephosphorylate Signal Transducer and Activator of Transcription 3 and Nuclear Factor Kappa-B pathway components, creating a feed-forward activation loop for apoptosis signaling.
  • Mitochondrial permeability transition: Elevated reactive oxygen species open mitochondrial permeability transition pores, collapsing the mitochondrial membrane potential and releasing apoptogenic factors.
  • Redox-sensitive kinase activation: Reactive oxygen species activate apoptosis signal-regulating kinase 1 and c-Jun N-terminal kinase, promoting tumor suppressor protein 53 phosphorylation and pro-apoptotic signaling [8] [10].

In gastrointestinal cancer models, garcinol-mediated reactive oxygen species generation induces endoplasmic reticulum stress, activating C/EBP homologous protein and enhancing death receptor 5 expression, thereby sensitizing cells to extrinsic apoptosis [10]. This redox-directed cytotoxicity highlights the context-dependent therapeutic potential of garcinol in malignant versus normal tissue environments.

Properties

Product Name

Garcinol

IUPAC Name

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3

InChI Key

DTTONLKLWRTCAB-UHFFFAOYSA-N

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.